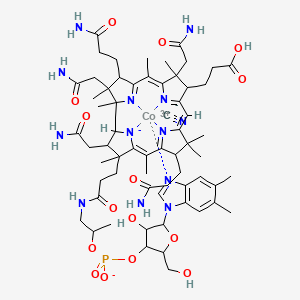
2,5-Bis(trifluoromethyl)benzenesulfonamide
Übersicht
Beschreibung
2,5-Bis(trifluoromethyl)benzenesulfonamide is a biochemical compound with the molecular formula C8H5F6NO2S and a molecular weight of 293.19 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of 2,5-Bis(trifluoromethyl)benzenesulfonamide can be represented by the SMILES string: C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)C(F)(F)F . This indicates the presence of a benzenesulfonamide core with two trifluoromethyl groups attached at the 2 and 5 positions of the benzene ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study by (Reddy et al., 2016) focused on synthesizing novel bis-1,2,3-triazole derivatives using benzenesulfonamide and evaluating their biological activity. Some compounds exhibited significant antioxidant and antibacterial activities, with one compound demonstrating the ability to cleave DNA effectively.
Catalytic Applications
- (Dayan et al., 2019) synthesized a nickel (II) complex using benzenesulfonamide, demonstrating its efficacy in the reduction of nitrobenzenes. This complex shows potential for applications in green chemistry due to its environmental safety and efficiency in reduction reactions.
Membrane Science and Water Treatment
- In membrane science, (Liu et al., 2012) developed novel nanofiltration membranes using a sulfonated aromatic diamine monomer derived from benzenesulfonamide. These membranes showed improved water flux and dye rejection capabilities, demonstrating their potential in water treatment and purification processes.
Electrochemical Synthesis
- Electrochemical synthesis of copper(II) and nickel(II) complexes with benzenesulfonamide was explored by (Durán et al., 1997). Their research provides insights into the structural properties of these complexes, which can be valuable in various electrochemical applications.
Antioxidant and Enzyme Inhibition Studies
- A study by (Lolak et al., 2020) explored the antioxidant properties of benzenesulfonamides and their inhibition effects on various enzymes. These compounds were found to have moderate antioxidant activity and significant enzyme inhibition, indicating potential in therapeutic applications.
Development of New Molecular Scaffolds
- (Fülöpová & Soural, 2015) reviewed the use of benzenesulfonamides in solid-phase synthesis, demonstrating their role in creating diverse molecular scaffolds. This research is crucial for developing novel compounds in medicinal chemistry and drug discovery.
Proton Exchange Membranes
- (Song et al., 2013) investigated the properties of sulfonated polynaphthalimides derived from benzenesulfonamide for use as proton exchange membranes. These materials showed promising properties for applications in fuel cell technology.
Safety and Hazards
2,5-Bis(trifluoromethyl)benzenesulfonamide is not intended for diagnostic or therapeutic use . It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2,5-bis(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO2S/c9-7(10,11)4-1-2-5(8(12,13)14)6(3-4)18(15,16)17/h1-3H,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNPHVUXUGXXCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801268154 | |
| Record name | 2,5-Bis(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trifluoromethyl)benzenesulfonamide | |
CAS RN |
951625-11-9 | |
| Record name | 2,5-Bis(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951625-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Bis(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline](/img/structure/B1436938.png)



![tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1436944.png)






![5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one](/img/structure/B1436956.png)
![3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B1436957.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B1436958.png)